molecular formula C24H25FN4O2 B2861926 N-(4-fluorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1116084-20-8

N-(4-fluorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No. B2861926
CAS RN: 1116084-20-8
M. Wt: 420.488
InChI Key: FKKLMTQSQLIYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in drug development. The compound is known for its unique chemical structure, which makes it a promising candidate for the development of novel drugs that can target specific biological pathways.

Scientific Research Applications

Positron Emission Tomography Imaging

Compounds structurally related to N-(4-fluorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide have been investigated for their potential in studying dopamine D2 receptors using positron emission tomography (PET) imaging. This application is crucial for understanding various neurological conditions, including Parkinson's disease and schizophrenia. The selective binding affinity of these compounds to dopamine receptors highlights their potential for in vivo studies, providing insights into the dopaminergic system's functioning (Mach et al., 1993).

Anticonvulsant Activity

Another area of research involves exploring the anticonvulsant properties of benzamide derivatives. Specifically, certain 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have demonstrated potent activity against maximal electroshock-induced seizures in rats. This finding suggests the potential of these compounds in developing new antiepileptic drugs, offering alternatives to current treatments (Kelley et al., 1995).

Antimycobacterial Agents

Research into the antimycobacterial properties of N-(pyrazin-2-yl)benzamides has yielded insights into their effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis. This research aims to identify new therapeutic agents to combat tuberculosis, particularly strains resistant to conventional treatments. The study found that certain derivatives exhibit lower cytotoxicity, highlighting the importance of optimizing therapeutic efficacy while minimizing potential side effects (Zítko et al., 2018).

Anticancer Compounds

The exploration of benzamide derivatives for their anticancer properties has led to the identification of compounds with significant in vitro antitumor activity. These compounds inhibit histone deacetylase (HDA), a key enzyme involved in gene expression regulation. By altering the acetylation status of histones, these inhibitors can induce cell cycle arrest and apoptosis in cancer cells, offering a novel approach to cancer therapy (Saito et al., 1999).

GPR39 Agonists

Compounds related to N-(4-fluorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide have been identified as novel GPR39 agonists. GPR39 is a G protein-coupled receptor involved in various physiological processes, including metabolic regulation. These findings could lead to new treatments for metabolic disorders, showcasing the versatility of benzamide derivatives in targeting different biological pathways (Sato et al., 2016).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2/c1-17-10-14-29(15-11-17)22-24(27-13-12-26-22)31-21-8-4-19(5-9-21)23(30)28-16-18-2-6-20(25)7-3-18/h2-9,12-13,17H,10-11,14-16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKLMTQSQLIYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.